2-(4-fluorophenyl)-1H-indole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2/c16-11-7-5-10(6-8-11)15-13(9-17)12-3-1-2-4-14(12)18-15/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYXTOSZIDEXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Fluorophenyl 1h Indole 3 Carbonitrile
Established Synthetic Pathways
A notable method for the synthesis of N-unprotected 2-aryl-3-cyanoindoles is the manganese(III)-mediated radical cascade cyclization. acs.orgnih.gov This approach offers a powerful tool for constructing the indole (B1671886) skeleton under mild reaction conditions. acs.orgorganic-chemistry.org The reaction is initiated by a single-electron transfer involving manganese(III) acetate (B1210297), Mn(OAc)₃, or manganese(III) acetylacetonate, Mn(acac)₃. acs.orgorganic-chemistry.org
The synthesis of N-unprotected 2-aryl-3-cyanoindoles has been successfully realized through the Mn(III)-mediated radical cascade cyclization of o-alkenyl aromatic isocyanides with various boronic acids. acs.orgacs.org This transformation proceeds through a proposed mechanism involving a sequence of intermolecular radical addition, intramolecular cyclization, and subsequent cleavage of a C-C bond. organic-chemistry.org
The process begins with the generation of an aryl radical from the corresponding boronic acid, facilitated by the Mn(III) oxidant. acs.org This aryl radical then adds to the isocyanide group of the o-alkenyl aromatic isocyanide, forming an imidoyl radical intermediate. acs.org A subsequent 5-exo-trig intramolecular cyclization yields another radical intermediate, which ultimately leads to the formation of the 2-aryl-3-cyanoindole product. acs.org This methodology tolerates a wide range of functional groups on both the boronic acid and the isocyanide precursor, allowing for the synthesis of diverse 3-cyanoindole (B1215734) derivatives. organic-chemistry.org The reaction is typically performed under mild conditions, for instance, using Mn(acac)₃ in a solvent like dichloromethane (B109758) at room temperature. organic-chemistry.org
For the specific synthesis of 2-(4-fluorophenyl)-1H-indole-3-carbonitrile, 4-fluorophenylboronic acid would be used as the aryl radical precursor. The reaction demonstrates good functional group tolerance, with both electron-donating and electron-withdrawing groups being well-accommodated, leading to products in moderate to high yields. organic-chemistry.org
| Entry | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-phenyl-1H-indole-3-carbonitrile | 81 |
| 2 | 4-Methylphenylboronic acid | 2-(p-tolyl)-1H-indole-3-carbonitrile | 85 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-1H-indole-3-carbonitrile | 73 |
| 4 | 4-Fluorophenylboronic acid | This compound | 75 |
| 5 | 4-Chlorophenylboronic acid | 2-(4-chlorophenyl)-1H-indole-3-carbonitrile | 78 |
| 6 | Thiophen-2-ylboronic acid | 2-(thiophen-2-yl)-1H-indole-3-carbonitrile | 63 |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. beilstein-journals.orgrroij.com Various MCRs have been developed for the synthesis of diverse heterocyclic scaffolds, including indoles. rsc.orgnih.gov
While a specific one-pot, multi-component reaction for the direct synthesis of this compound is not extensively detailed, the principles of MCRs can be adapted to construct this scaffold. The synthesis of substituted 3-cyanoindoles has been achieved through various MCRs, demonstrating the feasibility of this approach. researchgate.net
For instance, a plausible MCR approach could involve the reaction of a suitably substituted aniline, 4-fluorobenzaldehyde (B137897), and a cyanide source. One such strategy could be a tandem reaction involving a Suzuki cross-coupling followed by a base-induced isoxazole (B147169) fragmentation and aldimine condensation to yield 3-cyanoindoles. researchgate.net Another approach could involve the reaction of 2-(2-bromophenyl)acetonitriles with aldehydes (such as 4-fluorobenzaldehyde) and aqueous ammonia. researchgate.net
The versatility of MCRs allows for the strategic selection of starting materials to target specific substitution patterns on the final indole product. rroij.com The synthesis of various substituted pyridines and chromenes often involves the reaction of an aldehyde, a malononitrile (B47326) derivative (as a cyanide source), and a third component, highlighting the adaptability of these methods. nih.govrsc.org Therefore, a one-pot reaction combining an o-haloaniline, an acetylene (B1199291) derivative, and a cyanide source under transition-metal catalysis could be envisioned as a potential MCR route. The adaptability of MCRs makes them a promising strategy for the efficient and diversity-oriented synthesis of this compound and its analogs.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These methods are widely used in the pharmaceutical and fine chemical industries due to their high chemoselectivity and broad functional group tolerance. researchgate.net Palladium catalysis is particularly relevant for the synthesis of indole scaffolds through various cyclization and functionalization strategies. beilstein-journals.orgmdpi.com
Palladium-catalyzed reactions are highly relevant for the formation of the indole-3-carbonitrile core. researchgate.net One of the most common approaches involves the cyclization of appropriately substituted anilines. For example, the palladium-catalyzed reductive cyclization of β-nitrostyrenes, which can be formed from 4-fluorobenzaldehyde and a nitromethane (B149229) derivative, is a viable route to 2-substituted indoles. mdpi.com Subsequent C-H functionalization at the C3 position to introduce the nitrile group would complete the synthesis.
Alternatively, palladium-catalyzed carbonylative cyclization reactions can be employed. beilstein-journals.org These reactions often use carbon monoxide to introduce a carbonyl group, which can then be converted to a nitrile. For example, the palladium-catalyzed carbonylation of o-alkynylanilines can lead to various 3-functionalized indoles. mdpi.com More directly, palladium-catalyzed cyanation reactions on a pre-formed indole ring, typically at an activated position or from a halo-indole precursor, can be used. nih.gov
Recent advancements have also focused on direct C-H carbonylation or cyanation, which avoids the need for pre-functionalized substrates. researchgate.net A palladium-catalyzed direct carbonylation of indoles with boronic acids has been reported for the synthesis of indole-3-yl aryl ketones. researchgate.net A similar direct cyanation strategy would be highly valuable. The development of palladium catalysts and ligands continues to expand the scope and efficiency of these transformations, making them a cornerstone for the synthesis of complex molecules like this compound. researchgate.netnih.gov
Palladium-Catalyzed Cyclization and Carbonylation Reactions
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex heterocyclic compounds like this compound. tandfonline.com These approaches emphasize the use of sustainable catalysts, alternative energy sources like microwave irradiation, and solvent-free reaction conditions to minimize environmental impact. researchgate.netbas.bg The primary goals are to enhance reaction efficiency, reduce waste generation, and simplify experimental procedures.
The development of efficient and reusable catalyst systems is a cornerstone of green synthetic chemistry. For indole synthesis, catalysts that are non-toxic, recoverable, and highly active under mild conditions are of particular interest.
[Zn(L-proline)2]: The zinc-based amino acid complex, [Zn(L-proline)2], has emerged as a promising green catalyst for the synthesis of various heterocyclic compounds, including indole derivatives. researchgate.netresearchgate.net This catalyst is attractive due to its low cost, environmental friendliness, and operational simplicity. researchgate.net Studies on the synthesis of 1H-indol-3-yl derivatives have shown that [Zn(L-proline)2] can effectively catalyze reactions, often in aqueous media, which is considered a green solvent. researchgate.netresearchgate.net The catalyst's reusability is a key feature; for instance, in the synthesis of other heterocyclic systems, it has been recovered and reused multiple times without a significant loss of catalytic activity. researchgate.net The mechanism often involves the metal center acting as a Lewis acid to activate substrates, while the proline ligand can participate in hydrogen bonding and stereochemical control.
Pyridine-2-carboxylic acid: Also known as picolinic acid, pyridine-2-carboxylic acid has been identified as an efficient and green catalyst for multi-component reactions that produce heterocyclic molecules. rsc.orgtcichemicals.com Its utility stems from its ability to act as a bifunctional catalyst, promoting reactions through general acid-base catalysis. Research has demonstrated its effectiveness in conventionally heated, milder reaction conditions, leading to excellent yields of complex products. rsc.org The catalyst is also recyclable, aligning with the principles of sustainable chemistry. rsc.org In manganese-based oxidation catalysis, it has been observed that more complex pyridyl-containing ligands can decompose in situ to form pyridine-2-carboxylic acid, which is the true catalytically active species. rsc.org
The table below summarizes the key advantages of these reusable catalysts in the context of green synthesis.
| Catalyst | Key Advantages in Green Synthesis | Potential Application in Indole Synthesis |
| [Zn(L-proline)2] | Environmentally friendly, low cost, excellent and extensive reusability, operational simplicity, high yields. researchgate.netresearchgate.net | Catalyzing the condensation and cyclization steps leading to the indole core. researchgate.net |
| Pyridine-2-carboxylic acid | Green and efficient, recyclable, promotes reactions under milder conditions, bioproduct. rsc.org | Facilitating multi-component reactions for the assembly of the substituted indole scaffold. rsc.org |
To further enhance the green credentials of synthetic protocols, chemists are increasingly exploring solvent-free conditions and alternative energy sources like microwave irradiation.
Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or in solid-state conditions offers significant environmental benefits. bas.bgmdpi.com It eliminates solvent-related waste, reduces the risk of toxicity and flammability, and can lead to simpler work-up procedures. For indole synthesis, solid-state reactions between anilines and α-haloketones, often facilitated by a solid base, can proceed efficiently to form the key intermediates for cyclization. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. researchgate.netnih.gov This rapid heating can also lead to increased product yields and higher purity by minimizing the formation of side products. organic-chemistry.org The synthesis of various 2-arylindoles and other substituted indoles has been successfully achieved using microwave irradiation, often in solvent-free or solid-supported conditions, highlighting the synergy between these two green chemistry techniques. organic-chemistry.orgmdpi.comresearchgate.net For example, the Bischler indole synthesis, a classic method for preparing 2-arylindoles, has been adapted to a microwave-assisted, solvent-free protocol, providing an environmentally friendly route to this class of compounds. organic-chemistry.org
The following table compares conventional heating with microwave-assisted techniques for indole synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to days | Seconds to minutes organic-chemistry.org |
| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular heating) nih.gov |
| Product Yield | Variable, often lower | Often higher organic-chemistry.org |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times organic-chemistry.org |
| Environmental Impact | Higher, especially with solvent use | Lower, especially when solvent-free organic-chemistry.org |
A critical aspect of green chemistry is the quantitative evaluation of a reaction's efficiency in terms of material usage and waste generation. nih.gov Atom economy and the Environmental Factor (E-Factor) are two key metrics used for this purpose. nih.govresearchgate.net
Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. nih.govjocpr.com The goal is to design reactions, such as additions and rearrangements, where the atom economy approaches 100%. primescholars.com Syntheses with high atom economy are inherently greener as they generate minimal or no by-products. jocpr.com
E-Factor: The E-Factor provides a more practical measure of the waste produced in a chemical process. It is calculated as the total mass of waste generated divided by the mass of the desired product. nih.gov A lower E-factor signifies a more environmentally acceptable process. The fine chemicals and pharmaceutical industries have traditionally been associated with very high E-factors, often generating 5 to over 100 kilograms of waste for every kilogram of product. nih.gov
Optimizing the synthesis of this compound involves selecting reaction pathways that maximize atom economy and minimize the E-Factor. This includes favoring catalytic multi-component reactions over multi-step syntheses that use stoichiometric reagents and generate significant waste. By applying these metrics, chemists can compare different synthetic routes and identify the most sustainable and efficient option.
Reactivity and Derivatization of 2 4 Fluorophenyl 1h Indole 3 Carbonitrile
Functional Group Transformations
The strategic modification of the functional groups within 2-(4-fluorophenyl)-1H-indole-3-carbonitrile is a key approach to developing new chemical entities. The nitrile, the indole (B1671886) nitrogen, and the aromatic systems each offer unique pathways for derivatization.
Reactions of the Nitrile Group (–CN)
The carbon-nitrogen triple bond of the nitrile group is a hub of reactivity, susceptible to nucleophilic attack and reduction. libretexts.orglibretexts.org This functional group serves as a precursor for various other moieties, including primary amines, amides, and carboxylic acids. libretexts.org
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, typically proceeding through an amide intermediate. libretexts.orglibretexts.org This transformation converts the cyano moiety into a carboxyl group, fundamentally altering the electronic and structural properties of the molecule.
Reduction: The reduction of the nitrile group offers a direct route to primary amines. wikipedia.org Common reagents for this transformation include lithium aluminium hydride (LiAlH4) and catalytic hydrogenation over metals like palladium, platinum, or Raney nickel. wikipedia.orglibretexts.orgorganic-chemistry.org For instance, the reduction of a nitrile with LiAlH4 proceeds by nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately forming the amine after an aqueous workup. libretexts.org Alternatively, reagents like diisobutylaluminium hydride (DIBAL-H) can be employed for the partial reduction of nitriles to aldehydes. wikipedia.org The selective reduction of a nitrile in the presence of other reducible functional groups can be a synthetic challenge, but specific conditions can be optimized to achieve this. calvin.edu
Cycloaddition Reactions: While the indole ring itself is more commonly involved in cycloadditions, the nitrile group can participate as a dienophile in certain reactions, such as the Diels-Alder reaction, particularly when activated by adjacent electron-withdrawing groups. researchgate.netmdpi.com These reactions provide a pathway to construct complex, fused-ring systems. For example, intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing acetylenic side chains have been shown to proceed, highlighting the potential for the cyano group to influence and participate in such cyclizations. mdpi.com
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (–COOH) |
| Reduction (to Amine) | 1. LiAlH₄, ether; 2. H₂O | Primary Amine (–CH₂NH₂) |
| H₂, Metal Catalyst (Pd, Pt, Ni) | Primary Amine (–CH₂NH₂) | |
| Reduction (to Aldehyde) | 1. DIBAL-H; 2. H₂O | Aldehyde (–CHO) |
| Cycloaddition | Diene, heat | Fused heterocyclic systems |
Reactions Involving the Indole Nitrogen (1H)
The nitrogen atom of the indole ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties.
N-Alkylation: The hydrogen atom on the indole nitrogen can be readily substituted with alkyl groups. Classical N-alkylation methods often involve deprotonation of the indole with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. rsc.org This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.orgorganic-chemistry.org More recent methods have explored catalytic approaches, including copper-hydride catalyzed enantioselective alkylation, which can offer high levels of regioselectivity for N-alkylation over C-alkylation. nih.gov
N-Acylation: The introduction of an acyl group onto the indole nitrogen is another important transformation. While indoles can undergo acylation at the C3 position due to the high electron density, selective N-acylation can be achieved under appropriate conditions. nih.gov The use of stable acyl sources, such as thioesters, in the presence of a base like cesium carbonate (Cs₂CO₃), provides an efficient method for chemoselective N-acylation. nih.govbeilstein-journals.org This reaction avoids the use of more reactive and sensitive acyl chlorides, thus offering better functional group tolerance. nih.gov
| Reaction Type | Typical Reagents | Product |
| N-Alkylation | NaH, Alkyl Halide (R-X), DMF/THF | 1-Alkyl-2-(4-fluorophenyl)indole-3-carbonitrile |
| N-Acylation | Thioester (R-CO-SR'), Cs₂CO₃, Xylene | 1-Acyl-2-(4-fluorophenyl)indole-3-carbonitrile |
Electrophilic and Nucleophilic Aromatic Substitution on the Indole and Phenyl Rings
Electrophilic Aromatic Substitution (EAS): The indole nucleus is an electron-rich aromatic system and is generally reactive towards electrophiles. wikipedia.orgpitt.edu Electrophilic attack typically occurs at the C3 position; however, in this compound, this position is already substituted. nih.gov Substitution is therefore directed to the benzo portion of the indole ring (positions C4, C5, C6, and C7). The precise position of substitution will be governed by the directing effects of the existing substituents and the reaction conditions. The 4-fluorophenyl ring is also subject to EAS, with the fluorine atom acting as an ortho-, para-director, while the bulky indole substituent may sterically hinder the ortho positions. lkouniv.ac.in Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. wikipedia.orglumenlearning.com
Nucleophilic Aromatic Substitution (SNAr): This type of reaction is favored on electron-poor aromatic rings containing a good leaving group. libretexts.org The 4-fluorophenyl ring of the title compound is a candidate for SNAr. The fluorine atom can act as a leaving group, and its departure is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.govnih.gov The indole ring itself is generally not susceptible to SNAr due to its electron-rich nature. Reactions with various nucleophiles can lead to the displacement of the fluorine atom, providing a route to a wide array of derivatives. science.gov
Synthesis of Analogs and Conjugates
The derivatization of this compound through the aforementioned reactions is a powerful strategy for generating novel analogs and conjugates with potentially new biological activities. journalajacr.comresearchgate.netopenmedicinalchemistryjournal.com
For example, the primary amine generated from the reduction of the nitrile group can serve as a handle for further elaboration. It can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in reductive amination reactions to generate secondary or tertiary amines. These secondary products are conjugates of the original indole scaffold.
Similarly, N-alkylation and N-acylation introduce functionalities that can be used to attach other molecular fragments, including pharmacophores, fluorescent tags, or linkers for conjugation to larger biomolecules. The synthesis of a series of aryl indole-2-carboxylic acid analogs has been reported as potent modulators for specific biological targets, demonstrating the utility of modifying the core indole structure to explore structure-activity relationships. cancer.gov By systematically applying these functional group transformations, libraries of compounds can be generated from the this compound core, enabling the exploration of chemical space and the development of new molecular probes or therapeutic candidates. mdpi.com
Modifications on the 4-Fluorophenyl Moiety
The 4-fluorophenyl group of this compound is a key site for derivatization, primarily through nucleophilic aromatic substitution (SNAr) of the fluorine atom. The fluorine atom, being highly electronegative, activates the ipso-carbon towards attack by nucleophiles. This reactivity is further enhanced by the electron-withdrawing nature of the indole-3-carbonitrile system, which can help to stabilize the intermediate Meisenheimer complex formed during the substitution process.
While specific examples of SNAr reactions on this compound are not extensively documented in the readily available literature, the principles of SNAr on aryl fluorides are well-established. A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to a range of substituted derivatives.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions on the 4-Fluorophenyl Moiety
| Nucleophile | Reagent Example | Potential Product |
| Amine | Ammonia, primary/secondary amines | 2-(4-aminophenyl)-1H-indole-3-carbonitrile derivatives |
| Alkoxide | Sodium methoxide | 2-(4-methoxyphenyl)-1H-indole-3-carbonitrile |
| Thiolate | Sodium thiophenoxide | 2-(4-(phenylthio)phenyl)-1H-indole-3-carbonitrile |
| Azide (B81097) | Sodium azide | 2-(4-azidophenyl)-1H-indole-3-carbonitrile |
For instance, the reaction with amines would yield various 2-(4-aminophenyl)-1H-indole-3-carbonitrile derivatives. Such transformations are valuable for introducing basic nitrogen atoms, which can be pivotal for biological activity and for further functionalization. Similarly, reaction with alkoxides or thiolates would introduce ether or thioether linkages, respectively, altering the electronic and lipophilic properties of the molecule. The introduction of an azide group provides a versatile handle for further chemical modifications, such as click chemistry reactions.
Substitution Patterns on the Indole Ring
The indole ring of this compound is susceptible to various substitution reactions, primarily at the N1 position of the pyrrole (B145914) ring and at the C4, C5, C6, and C7 positions of the benzene (B151609) ring.
N-Alkylation: The nitrogen atom of the indole ring can be readily alkylated under basic conditions. nii.ac.jp The use of a suitable base, such as sodium hydride, followed by treatment with an alkyl halide allows for the introduction of a wide range of alkyl or substituted alkyl groups at the N1 position. This modification is often employed to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.comorganic-chemistry.orgsemanticscholar.orgmychemblog.comijpcbs.com In the context of 2-substituted indoles, this reaction typically occurs at the C3 position. However, with the C3 position already substituted with a nitrile group in the target compound, electrophilic substitution would be directed to other positions on the indole nucleus. For indole derivatives, the Vilsmeier-Haack reaction can lead to formylation at various positions of the benzene ring, depending on the existing substitution pattern and reaction conditions. For example, formylation of a related 2-(4-aminophenyl)-1H-indole has been shown to yield the corresponding 3-carbaldehyde derivative, highlighting the reactivity of the indole core towards this transformation. bohrium.com
Table 2: Representative Substitution Reactions on the Indole Ring
| Reaction | Reagent(s) | Position of Substitution | Product Type |
| N-Alkylation | NaH, Alkyl halide | N1 | N-Alkyl-2-(4-fluorophenyl)-1H-indole-3-carbonitrile |
| Vilsmeier-Haack | POCl₃, DMF | C4, C5, C6, or C7 | Formylated this compound |
Formation of Fused Heterocyclic Systems
The nitrile group at the C3 position of this compound is a versatile functional group that can participate in cyclization reactions to form fused heterocyclic systems. Additionally, functional groups introduced at other positions on the indole ring can be utilized to construct fused rings.
Tetrazole Formation: The reaction of the nitrile group with an azide source, such as sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt, is a well-established method for the synthesis of tetrazoles. nih.govrug.nlresearchgate.netnih.govnih.gov This [3+2] cycloaddition reaction would convert the 3-carbonitrile into a 5-(2-(4-fluorophenyl)-1H-indol-3-yl)-1H-tetrazole. Tetrazoles are known to be bioisosteres of carboxylic acids and can significantly influence the biological activity of a molecule.
Pyrimido[5,4-b]indole Synthesis: The formation of a fused pyrimidine (B1678525) ring can be achieved from a 2-amino-3-cyanoindole precursor. While this compound itself is not a 2-aminoindole, derivatization at the C2 position to introduce an amino group, or starting from a suitable precursor, would open the pathway for the synthesis of pyrimido[5,4-b]indoles. nih.govchemistrysteps.comclockss.org These fused systems are of significant interest in medicinal chemistry.
Pyridazino[4,5-b]indole Synthesis: Similarly, the indole-3-carbonitrile moiety can serve as a precursor for the construction of a fused pyridazine (B1198779) ring. Various synthetic strategies have been developed for the synthesis of pyridazino[4,5-b]indoles starting from different indole derivatives. rug.nlnih.govrsc.orgnrochemistry.com These methods often involve the introduction of a suitable functional group at the C2 position that can then react with a hydrazine (B178648) derivative to form the pyridazine ring.
Table 3: Examples of Fused Heterocyclic Systems from Indole-3-carbonitrile Derivatives
| Fused Heterocycle | Key Reagents/Precursors |
| Tetrazole | Sodium azide, Ammonium chloride |
| Pyrimido[5,4-b]indole | 2-Aminoindole-3-carbonitrile, Formamide or other cyclizing agents |
| Pyridazino[4,5-b]indole | Indole-2,3-dicarboxylate derivatives, Hydrazine |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(4-fluorophenyl)-1H-indole-3-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides a complete picture of the atomic arrangement and connectivity.
The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. The expected signals for this compound are distinct for the indole (B1671886) ring, the N-H proton, and the 4-fluorophenyl substituent. The indole N-H proton typically appears as a broad singlet in the downfield region (δ 11.0-12.0 ppm). The four aromatic protons on the indole's fused benzene (B151609) ring (H-4, H-5, H-6, and H-7) are expected to resonate between δ 7.0 and 8.0 ppm, with coupling patterns dictated by their positions. The 4-fluorophenyl group presents a characteristic pattern, often appearing as two distinct multiplets or doublets of doublets due to coupling with both adjacent protons and the fluorine atom.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. The molecule is expected to show 15 distinct carbon signals. Key resonances include the carbon of the nitrile group (C≡N), which typically appears around δ 115-120 ppm. rsc.orgcompoundchem.com The carbon atom directly bonded to the fluorine (C-F) exhibits a large downfield shift and a strong one-bond coupling constant (¹JCF). nih.govlibretexts.org Carbonyl carbons in similar structures are typically the most downfield, but in this molecule, the aromatic and heterocyclic carbons appear in the δ 100-140 ppm range. compoundchem.comwisc.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Notes |
| N-H | 11.0 - 12.0 (broad s) | - | Deshielded, solvent dependent. |
| C2 | - | ~135 | Attached to the fluorophenyl group. |
| C3 | - | ~105 | Attached to the nitrile group. |
| C3a | - | ~128 | Indole ring junction carbon. |
| C4 | 7.8 - 8.0 (d) | ~122 | Aromatic proton on indole ring. |
| C5 | 7.2 - 7.4 (t) | ~124 | Aromatic proton on indole ring. |
| C6 | 7.2 - 7.4 (t) | ~121 | Aromatic proton on indole ring. |
| C7 | 7.5 - 7.7 (d) | ~112 | Aromatic proton on indole ring. |
| C7a | - | ~137 | Indole ring junction carbon. |
| C-CN | - | 115 - 120 | Nitrile carbon. |
| C1' | - | ~129 | Phenyl carbon attached to C2. |
| C2'/C6' | 7.6 - 7.8 (m) | ~130 | Phenyl protons ortho to Fluorine. |
| C3'/C5' | 7.2 - 7.4 (m) | ~116 | Phenyl protons meta to Fluorine. |
| C4' | - | ~163 (d, ¹JCF ≈ 250 Hz) | Phenyl carbon attached to Fluorine. |
While 1D NMR suggests the presence of specific functional groups, 2D NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would show correlations between H-4, H-5, H-6, and H-7 on the indole ring, confirming their sequence. It would also show correlations between the ortho and meta protons on the 4-fluorophenyl ring. researchgate.nettetratek.com.tr
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. tetratek.com.tr
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F is 100% naturally abundant and has a high gyromagnetic ratio, it provides clear signals with a wide chemical shift range, making it very sensitive to the local electronic environment. wikipedia.orgslideshare.net
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift for a fluorine atom on an aromatic ring typically falls within the range of -100 to -130 ppm relative to the standard CFCl₃. nih.gov This signal would be split into a multiplet due to coupling with the adjacent ortho (³JHF) and meta (⁴JHF) protons of the phenyl ring. lboro.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be a sharp, medium-intensity peak for the nitrile (C≡N) stretch, typically found in the 2220-2260 cm⁻¹ region. d-nb.inforesearchgate.net The N-H stretch of the indole ring is expected to appear as a sharp or moderately broad band around 3300-3400 cm⁻¹. nih.gov Other significant absorptions include C-H stretches from the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic systems (1450-1620 cm⁻¹), and a strong, characteristic absorption for the C-F bond stretch, typically observed between 1100 and 1250 cm⁻¹. mdpi.com Raman spectroscopy would provide complementary data, especially for the symmetric vibrations of the molecule.
Table 2: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium, Sharp |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore system. The indole ring system is the primary chromophore in this compound. Unsubstituted indole typically displays two main absorption bands: a stronger absorption (¹Lₐ band) around 260-290 nm and a weaker, structured band at longer wavelengths (¹Lₑ band) from 290-310 nm. researchdata.edu.aunist.gov
The presence of the 4-fluorophenyl group at the C2 position and the electron-withdrawing carbonitrile group at the C3 position extends the conjugated π-system. This extension is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to simple indoles. rsc.org
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) |
| ¹Lₐ band | 270 - 300 |
| ¹Lₑ band | 300 - 330 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation patterns.
The exact molecular formula for this compound is C₁₅H₉FN₂, corresponding to a monoisotopic mass of 236.0750 g/mol . lookchem.com In high-resolution mass spectrometry (HRMS), the measured mass would be expected to be very close to this calculated value.
Under soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the spectrum would likely be dominated by the protonated molecular ion, [M+H]⁺, at m/z 237. nih.gov Using a harder ionization technique like electron ionization (EI), the molecular ion peak, [M]⁺, would be observed at m/z 236. The fragmentation pattern in EI-MS would provide structural information. A characteristic fragmentation for indole-3-carbonitriles is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 209. nist.gov
Table 4: Predicted Mass Spectrometry Peaks for this compound
| Ion | Predicted m/z | Ionization Method | Notes |
| [M+H]⁺ | 237.0828 | ESI, CI | Protonated molecular ion. |
| [M]⁺ | 236.0750 | EI | Molecular ion. |
| [M-HCN]⁺ | 209.0662 | EI | Loss of hydrogen cyanide. |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(4-fluorophenyl)-1H-indole-3-carbonitrile, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), can be utilized to determine its optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and stability.
Studies on similar indole (B1671886) derivatives have demonstrated that DFT is a reliable method for predicting geometric parameters. niscpr.res.in The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated. This information is vital for predicting the molecule's reactivity and physical properties.
Table 1: Theoretical Geometric Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (indole) | 1.37-1.41 | 107-135 | 0-1 |
| C-N (indole) | 1.37-1.39 | 108-110 | 0-1 |
| C-F (phenyl) | 1.35 | - | - |
| C-CN | 1.43 | 178 | - |
| Indole-Phenyl | - | - | 30-40 |
Note: This data is illustrative and based on typical values from DFT studies on similar indole derivatives.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. thaiscience.info A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. chemrxiv.org The MEP map identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atom of the indole ring and the cyano group are expected to be regions of negative potential, while the hydrogen on the indole nitrogen would be a region of positive potential. researchgate.net
Table 2: Calculated Quantum Chemical Properties (Illustrative)
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: This data is illustrative and based on typical values from computational studies on similar indole derivatives.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular docking can be used to screen this compound against a library of known protein targets to identify potential biological activities. The indole scaffold is a common motif in many biologically active compounds, and docking studies can help hypothesize its mechanism of action. researchgate.net By predicting the binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) with various enzymes or receptors, potential targets can be identified for further experimental validation. nih.gov For instance, indole derivatives have been docked into the active sites of proteins such as tubulin and various kinases to explore their potential as anticancer agents. biointerfaceresearch.com
Table 3: Illustrative Molecular Docking Results against Hypothetical Targets
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Activity |
|---|---|---|---|
| Tubulin | -8.5 | CYS241, LEU242, ALA316 | Anticancer |
| EGFR Tyrosine Kinase | -9.2 | LEU718, VAL726, ALA743 | Anticancer |
| COX-2 | -7.9 | VAL523, ALA527, SER353 | Anti-inflammatory |
Note: This data is illustrative and based on docking studies of similar indole-containing compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity.
QSAR studies involve the development of statistical models to predict the biological activity of new compounds based on their physicochemical properties, also known as molecular descriptors. researchgate.net For a series of indole derivatives, QSAR models can be built to predict activities such as cytotoxicity against cancer cell lines. nih.gov These models help in understanding which structural features are important for the desired biological activity and can guide the design of more potent analogs. researchgate.netnih.gov By analyzing a dataset of related compounds, a QSAR model for this compound could be developed to predict its activity and guide further structural modifications to enhance its therapeutic potential.
Table 4: Common Molecular Descriptors Used in QSAR Models
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP, Water solubility |
| Topological | Connectivity indices, Shape indices |
Note: This table lists common descriptors used in QSAR studies.
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate reaction mechanisms involved in the synthesis of complex organic molecules like this compound. While a specific computational study detailing the entire reaction pathway for this exact molecule is not extensively documented in the literature, the mechanism can be understood by examining theoretical studies of its two primary synthetic stages: the formation of the 2-arylindole core via the Fischer indole synthesis and the subsequent introduction of the nitrile group at the C3 position through electrophilic cyanation.
Formation of the 2-(4-fluorophenyl)-1H-indole Nucleus: A Fischer Indole Synthesis Pathway
The Fischer indole synthesis is a robust and classical method for constructing the indole ring. The reaction commences with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. For the synthesis of the target molecule's core, this would involve the reaction of (4-fluorophenyl)hydrazine with a suitable carbonyl compound, such as an α-keto acid derivative, which provides the necessary carbon framework.
The generally accepted mechanism, supported by extensive experimental and theoretical studies, proceeds through several key steps after the initial formation of the hydrazone:
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: This is the crucial, thermally or acid-catalyzed, bond-forming step. The enamine undergoes a concerted pericyclic rearrangement where the N-N bond is cleaved and a new C-C bond is formed between the ortho-carbon of the phenyl ring and the terminal carbon of the enamine moiety.
Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity in the six-membered ring. This is followed by an intramolecular nucleophilic attack of the terminal amine onto the imine carbon, forming the five-membered pyrrole (B145914) ring.
Elimination: Finally, a molecule of ammonia is eliminated under acidic conditions, leading to the formation of the stable, aromatic indole ring.
Computational studies on the Fischer indole synthesis confirm that the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is typically the rate-determining step. The presence of substituents on the phenylhydrazine ring can influence the activation energy of this step. An electron-donating group generally accelerates the reaction by making the aniline component more electron-rich and thus more nucleophilic for the key rearrangement. Conversely, an electron-withdrawing group, such as the fluorine atom at the para-position in (4-fluorophenyl)hydrazine, is expected to slightly hinder the reaction by decreasing the electron density of the aromatic ring. This deactivating effect, however, is often moderate and does not prevent the reaction from occurring.
Introduction of the Nitrile Group: Electrophilic Cyanation at C3
Once the 2-(4-fluorophenyl)-1H-indole core is formed, the nitrile group is introduced at the C3 position. The C3 position of the indole ring is highly electron-rich and particularly susceptible to electrophilic substitution. The mechanism involves the attack of the C3-C2 double bond on a suitable electrophilic cyanating agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), cyanogen bromide, or trimethylsilyl cyanide (TMSCN) activated by an oxidant).
This process generates a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or sigma complex. The positive charge in this intermediate is delocalized over the indole ring system, including the nitrogen atom. The final step is the deprotonation at the C3 position, which restores the aromaticity of the indole ring and yields the 3-cyanoindole (B1215734) product.
Computational studies on related electrophilic substitutions on the indole ring provide insight into the energetics of this process. DFT calculations can model the transition state structures and determine the activation energies for electrophilic attack at different positions of the indole nucleus. For an unsubstituted indole, the activation energy for attack at the C3 position is significantly lower than for attack at any other position, confirming its high nucleophilicity.
While specific activation energies for the cyanation of 2-(4-fluorophenyl)-1H-indole are not available, data from analogous computational studies on the electrophilic halogenation of indole can serve as a model to illustrate the relative favorability of C3 substitution. The principles governing the stability of the transition state are similar for different electrophiles.
| Position of Electrophilic Attack | Transition State (TS) | Relative Activation Energy (kcal/mol) |
| C3 | [Indole-Electrophile]‡ | 0.0 (Reference) |
| C2 | [Indole-Electrophile]‡ | +5 to +8 |
| C4 | [Indole-Electrophile]‡ | +10 to +15 |
| C5 | [Indole-Electrophile]‡ | +9 to +13 |
| C6 | [Indole-Electrophile]‡ | +8 to +12 |
| C7 | [Indole-Electrophile]‡ | +12 to +16 |
| Note: The data presented is a generalized representation based on computational studies of electrophilic substitution on the indole ring. Actual values vary depending on the specific electrophile, substrate, and computational method employed. The activation energy for C3 attack is set as the reference point (0.0 kcal/mol) to highlight the higher energy barriers for attack at other positions. |
The data clearly indicates that the formation of the transition state for electrophilic attack at the C3 position is kinetically the most favorable pathway by a significant margin. The presence of the 2-(4-fluorophenyl) group is not expected to alter this inherent reactivity, ensuring high regioselectivity for the cyanation reaction at the C3 position.
An article focusing solely on the in vitro biological activity and mechanistic studies of the chemical compound this compound cannot be generated. A comprehensive search of scientific literature has revealed insufficient specific data for this exact molecule within the requested biological contexts (antimicrobial properties, anticancer potential, apoptosis induction, and cell cycle modulation).
The available research focuses on derivatives or broader classes of related compounds, such as 2-(4-fluorophenyl)-N-phenylacetamide derivatives, other indole-3-carbonitrile analogs, and various 2-phenylindole (B188600) compounds. While these studies indicate that the indole scaffold containing a fluorophenyl group is of significant interest in medicinal chemistry, providing potential antimicrobial and anticancer activities, extrapolating these findings to the specific, requested compound would be scientifically inaccurate.
Therefore, to adhere to the strict requirements of focusing solely on this compound and ensuring scientific accuracy, the article cannot be written as requested due to the lack of specific published research data for this compound in the specified areas.
Biological Activity and Mechanistic Studies in Vitro Focus
Anti-Inflammatory and Analgesic Activities
Indole (B1671886) derivatives are widely recognized for their potential anti-inflammatory and analgesic properties. nih.gov The structural motif of a 2-phenylindole (B188600) is a key feature in several compounds investigated for these effects. The anti-inflammatory activity of such compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation and pain. nih.gov
Target Identification and Mechanism of Action Elucidation
The precise molecular targets and mechanisms of action for 2-(4-fluorophenyl)-1H-indole-3-carbonitrile have not been definitively elucidated in publicly accessible research. However, based on the activities of structurally similar indole derivatives, several potential pathways can be proposed.
Enzyme Inhibition Studies
A primary mechanism by which many indole-based anti-inflammatory agents exert their effects is through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. nih.gov COX-2 is inducibly expressed at sites of inflammation and is a key target for anti-inflammatory drug development. nih.gov In vitro assays, such as those measuring the conversion of arachidonic acid to prostaglandin (B15479496) H2, are commonly used to determine the inhibitory potency (IC50 values) of compounds against these enzymes. springernature.comnih.gov
Another important target is the lipoxygenase (LOX) family of enzymes, particularly 5-lipoxygenase (5-LOX), which catalyzes the initial steps in the biosynthesis of leukotrienes. researchgate.net Inhibition of 5-LOX is a validated strategy for controlling inflammation. researchgate.net In vitro assays for 5-LOX inhibition typically measure the formation of its products from arachidonic acid. nih.govnih.gov Although specific inhibitory data for this compound against COX or LOX enzymes is not available, the 2-phenylindole scaffold is present in known inhibitors of these enzymes. nih.gov
Receptor Binding Assays
Beyond enzyme inhibition, the biological activity of indole derivatives can also be mediated through interactions with specific receptors. For example, some indole compounds have been shown to bind to receptors involved in inflammation and pain signaling pathways. While specific receptor binding data for this compound is not documented, receptor binding assays are a crucial tool for identifying molecular targets. These assays measure the affinity of a compound for a specific receptor, providing insights into its potential pharmacological effects.
Structure-Activity Relationship (SAR) Derivations
The biological activity of this compound is intrinsically linked to its chemical structure. The specific arrangement of the fluorophenyl group at the 2-position, the nitrile group at the 3-position, and the indole core itself are critical determinants of its pharmacological profile.
Influence of Fluorine and Nitrile Groups on Biological Potency
The presence of a fluorine atom on the phenyl ring can significantly modulate the biological activity of a molecule. The high electronegativity and small size of fluorine can alter the electronic properties, lipophilicity, and metabolic stability of the compound. researchgate.net In many cases, the introduction of a fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties. researchgate.net Specifically, a para-substitution, as seen in this compound, is a common strategy in drug design to optimize biological activity.
Impact of Indole Ring Substitutions on Activity Profiles
The substitution pattern on the indole ring is a key determinant of the biological activity of this class of compounds. The 2- and 3-positions of the indole nucleus are particularly important for modulating activity. The presence of an aryl group at the 2-position is a common feature in many biologically active indoles. nih.gov Variations in the substituents on this phenyl ring can lead to significant changes in activity, highlighting the importance of this region for target interaction. nih.gov
Furthermore, the nature of the substituent at the 3-position of the indole ring plays a critical role in defining the pharmacological profile. The presence of a carbonitrile group at this position, as in the title compound, contributes to the unique electronic and steric landscape of the molecule, which in turn dictates its interactions with biological macromolecules. Studies on other 3-substituted indoles have demonstrated that modifications at this position can profoundly impact anti-inflammatory and analgesic efficacy. nih.gov
Potential Applications in Medicinal Chemistry and Materials Science
Scaffold for Novel Drug Discovery
The molecular framework of 2-(4-fluorophenyl)-1H-indole-3-carbonitrile serves as an excellent scaffold for the development of new therapeutic agents. The indole (B1671886) nucleus is a common feature in many natural and synthetic products with a broad spectrum of therapeutic applications, including anti-inflammatory and anticancer agents. nih.govnih.gov The strategic placement of a cyano group at the C-3 position of the indole ring has been shown to restore or enhance potent cytotoxicity against various cancer cell lines. nih.gov
The inherent bioactivity of the indole core, combined with the advantageous properties conferred by the fluorine atom, makes this scaffold a promising starting point for drug design. researchgate.net Fluorinated organic compounds are of considerable interest in pharmaceutical chemistry due to fluorine's ability to alter electronic properties, improve metabolic stability, and increase a molecule's binding affinity to target proteins. nih.gov Consequently, derivatives built upon this scaffold are being investigated for a range of activities, including anticancer and antimicrobial effects. nih.govnih.gov
Design and Synthesis of Bioactive Analogs
A key strategy in drug discovery is the systematic chemical modification of a lead scaffold to generate analogs with improved potency and selectivity. The this compound structure offers multiple sites for such modifications, including the indole nitrogen (N-1), the phenyl ring, and the carbonitrile group itself.
Research into related structures has demonstrated the viability of this approach. For instance, structure-activity relationship (SAR) studies on 2-aryl-1H-indoles have shown that substitutions on both the indole ring and the 2-aryl ring significantly impact their activity as bacterial efflux pump inhibitors. nih.gov In one study, the introduction of a 5-nitro group and a 3-methoxycarbonyl group on the phenyl ring of a 2-phenyl-1H-indole resulted in a potent inhibitor of the NorA efflux pump in Staphylococcus aureus. nih.gov
Another synthetic strategy involves creating hybrid molecules that combine the indole scaffold with other known pharmacophores. Indole-based hybrids have been developed that show potent antibacterial activity, sometimes exceeding that of established drugs like ciprofloxacin, against multidrug-resistant bacterial strains. mdpi.comnih.gov For example, modifying the indole core by attaching fragments like semicarbazide (B1199961) or thiosemicarbazide (B42300) has yielded compounds with minimum inhibitory concentrations (MICs) as low as 0.0625 µg/mL against certain pathogens. mdpi.com
The following table summarizes the antimicrobial activity of representative indole-hybrid analogs, illustrating how modifications to the core structure influence biological activity.
| Compound ID | Modification from Indole Core | Target Organism | MIC (µg/mL) |
| Hybrid 8b | Ciprofloxacin hybrid | S. aureus CMCC 25923 | 0.0625 |
| Hybrid 3a | Ciprofloxacin-semicarbazide hybrid | Various bacteria | 0.25 - 8 |
| Indole DKP 3c | Diketopiperazine fusion | E. coli | 0.94 µM |
| Indole DKP 4a | Diketopiperazine fusion | Various bacteria & fungi | 1.10 - 36.9 µM |
This table presents data synthesized from studies on various indole derivatives to illustrate the principle of analog design. mdpi.comfrontiersin.org
These examples underscore the principle that the this compound scaffold is a versatile platform for generating diverse and biologically active analogs through targeted synthesis. mdpi.comnih.gov
Intermediates in Pharmaceutical Synthesis
In the complex, multi-step synthesis of modern pharmaceuticals, intermediate compounds are critical building blocks. shreemlifesciences.com this compound is a valuable intermediate due to its functional groups, which can be readily transformed into other chemical moieties. The development of practical, large-scale syntheses for such fluorinated indole intermediates is a key focus in process chemistry, particularly for high-dose drugs where purity and impurity control are critical. researchgate.net
The carbonitrile (-C≡N) group is particularly versatile. It can undergo a variety of chemical reactions, including:
Hydrolysis: Conversion to a carboxylic acid (-COOH) or an amide (-CONH2), which can then participate in further coupling reactions.
Reduction: Transformation into a primary amine (-CH2NH2), a key functional group for introducing new substituents or building out the molecular structure.
Cycloaddition: Reaction with azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.
While a specific commercialized drug citing this compound as a direct intermediate is not prominently documented, its structural motifs are present in many complex bioactive molecules. For example, fluorophenyl and indole groups are key components of intermediates used in the synthesis of major drugs like the cholesterol-lowering agent Atorvastatin. researchgate.net The synthesis of such complex molecules relies on the availability of highly functionalized building blocks like the title compound.
Exploration in Advanced Material Development
The application of fluorinated organic compounds extends beyond medicine into the realm of materials science. researchgate.net Fluorine-containing polymers and materials often exhibit unique and desirable properties, such as high thermal stability and hydrophobicity. man.ac.uk The unique electronic characteristics of fluorinated indoles also make them intriguing candidates for functional materials. researchgate.net
The structure of this compound combines several features relevant to materials science:
A rigid, planar indole core: This promotes π-π stacking, which is essential for charge transport in organic electronic materials.
A highly electronegative fluorine atom: This can modulate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic electronics.
An electron-withdrawing carbonitrile group: This further influences the molecule's electronic and photophysical properties.
This combination of properties suggests potential for use in developing novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of sensors. Research into fluorinated graphene and fluorinated ionic liquids highlights the broad interest in leveraging fluorine's unique properties to create advanced materials with novel functionalities. man.ac.uk
Future Directions and Research Perspectives
Development of Novel Synthetic Routes
While classical methods for indole (B1671886) synthesis are well-established, the development of more efficient, versatile, and environmentally benign synthetic routes is a continuous pursuit. For complex indole-3-carbonitrile derivatives, multi-component reactions (MCRs) offer a powerful strategy. One-pot MCRs can generate intricate molecular architectures from simple precursors in a single step, often with high yields and atom economy. nih.gov For instance, protocols involving the reaction of 3-cyanoacetyl indoles with various aldehydes, active methylene (B1212753) compounds, and ammonium (B1175870) acetate (B1210297) have proven effective for creating highly substituted pyridine (B92270) and pyran rings fused or attached to the indole core. nih.gov
Future synthetic development for 2-(4-fluorophenyl)-1H-indole-3-carbonitrile could focus on:
Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira are invaluable for modifying the indole core. nih.gov Research could explore applying these methods to a pre-formed this compound scaffold to introduce diverse substituents at other positions (e.g., N1, C4, C5, C6, C7), thereby creating large libraries of analogues for structure-activity relationship (SAR) studies. nih.govntu.edu.sg
Catalyst-Free and Greener Conditions: Exploring catalyst-free reaction conditions, such as those utilizing microwave irradiation in green solvents like glycol, can lead to the rapid and efficient synthesis of complex derivatives. nih.gov This approach aligns with the principles of green chemistry by reducing waste and energy consumption.
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound and its derivatives could accelerate the production of these compounds for further investigation.
| Synthetic Strategy | Description | Potential Advantages |
| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. nih.gov | High efficiency, atom economy, reduced waste, rapid generation of molecular diversity. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira that form carbon-carbon or carbon-heteroatom bonds, enabling functionalization of the indole ring. nih.gov | High versatility, allows for the introduction of a wide range of functional groups to build complex libraries. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions, often in greener solvents. nih.gov | Reduced reaction times, improved yields, potential for catalyst-free conditions. nih.gov |
Comprehensive Mechanistic Biological Investigations
Understanding how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents. The indole nucleus is known to interact with a wide array of biological targets. Future research should aim to move beyond preliminary screening and conduct in-depth mechanistic studies.
Key areas for investigation include:
Target Identification and Validation: The primary biological target(s) of the compound need to be identified. Indole-based compounds have shown activity against targets such as the P-type ATPase PfATP4 in malaria parasites and the Akt signaling pathway in cancer. nih.govnih.gov Unbiased screening approaches, such as proteomics and chemical genetics, could reveal novel targets. Once a target is identified, validation using techniques like CRISPR-Cas9 gene editing or RNA interference is essential.
Enzyme Kinetics and Binding Studies: For compounds that target enzymes, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify binding affinity (Kd), stoichiometry, and thermodynamic parameters of the drug-target interaction.
Cellular Pathway Analysis: It is vital to understand the downstream effects of target engagement. Techniques like Western blotting, qPCR, and RNA sequencing can be used to analyze how the compound modulates specific signaling pathways. For example, if the compound is designed to mimic Indole-3-carbinol, its ability to block growth factor-stimulated Akt activation would be a key mechanistic endpoint to investigate. nih.gov
Advanced Computational Modeling for Rational Design
Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process by providing insights into drug-target interactions and predicting the activity of novel compounds. nih.gov For the this compound scaffold, computational modeling can guide the synthesis of next-generation analogues with improved potency and selectivity.
Future computational efforts should include:
Molecular Docking and Pharmacophore Modeling: Once a biological target is identified and its 3D structure is available, molecular docking can be used to predict the binding mode and affinity of this compound derivatives. nih.gov Pharmacophore modeling can identify the key chemical features essential for biological activity, guiding the design of new molecules with a higher probability of being active. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): By building a statistical model that correlates the chemical structures of a series of analogues with their biological activity, QSAR can predict the potency of unsynthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the drug-target complex, revealing the stability of the interaction, the role of solvent molecules, and potential conformational changes that occur upon binding. This level of detail is crucial for understanding the nuanced aspects of molecular recognition.
| Computational Method | Application in Drug Design |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to its macromolecular target. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.govnih.gov |
| QSAR | Develops mathematical models to predict the biological activity of compounds based on their physicochemical properties. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand the dynamic behavior of the drug-target complex over time. |
Exploration of New Therapeutic Areas and Targets
The structural features of this compound, including its rigid planar system, hydrogen bonding capabilities, and potential for hydrophobic interactions, make it a versatile scaffold for targeting various diseases. smolecule.com While its similarity to other bioactive indoles suggests potential in oncology, a broader exploration of therapeutic applications is warranted. smolecule.com
Promising new directions include:
Immuno-oncology: Small molecules that inhibit the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) interaction are at the forefront of cancer immunotherapy. Thiophene-3-carbonitrile scaffolds have been investigated as PD-L1 antagonists. nih.gov Given the structural similarities, the 2-phenyl-1H-indole-3-carbonitrile core could be explored for the development of novel PD-L1 inhibitors.
Infectious Diseases: The discovery of N-acetamide indoles as potent inhibitors of the Plasmodium falciparum cation-transporting ATPase PfATP4 highlights the potential of indole derivatives as antimalarial agents. nih.gov This provides a strong rationale for screening this compound and its analogues against PfATP4 and other essential targets in pathogens like bacteria, fungi, and viruses.
Neurological Disorders: The indole core is a key component of many neurotransmitters (e.g., serotonin) and drugs acting on the central nervous system. Derivatives of 2-cyanoindoles have been investigated as antagonists for adrenergic receptors. nih.gov This suggests that libraries based on the title compound could be screened for activity against G-protein coupled receptors (GPCRs), ion channels, and other targets relevant to neurological and psychiatric conditions.
Materials Science: Beyond medicine, indole-based molecules are being explored in material science due to their unique electronic and luminescent properties. smolecule.com The specific substitution pattern of this compound could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or other advanced functional materials.
Q & A
Q. What experimental methods are recommended for determining the crystal structure of 2-(4-fluorophenyl)-1H-indole-3-carbonitrile?
To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to process intensity data and refine atomic positions, anisotropic displacement parameters, and occupancy factors . Tools like WinGX or Olex2 can assist in data integration, structure solution (via SHELXS/SHELXD), and visualization (ORTEP for thermal ellipsoid diagrams) . For accurate torsion angle analysis, compare experimental data with density functional theory (DFT)-optimized geometries to resolve ambiguities in molecular conformation .
Q. How can researchers confirm the molecular structure and purity of synthesized this compound?
Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze , , and spectra to verify substituent positions and absence of impurities.
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.
- X-ray crystallography : Resolve bond lengths and angles (e.g., C–F bond ≈ 1.35 Å, indole ring planarity) to validate structural integrity .
- Elemental analysis : Ensure stoichiometric consistency with theoretical values.
Q. What safety protocols are critical when handling this compound in the laboratory?
Follow these guidelines:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Intermediate Research Questions
Q. How can Quantitative Structure-Activity Relationship (QSAR) models be applied to study the anti-proliferative activity of this compound derivatives?
Follow these steps:
- Dataset preparation : Curate bioactivity data (e.g., IC values against cancer cell lines like MCF-7) from literature or in-house assays.
- Descriptor calculation : Use software like PaDEL or MOE to compute molecular descriptors (e.g., logP, polar surface area).
- Model validation : Select models with high R (>0.8), Q (>0.6), and external validation metrics (R) to ensure robustness .
- Derivative design : Modify substituents (e.g., fluorophenyl group) to enhance predicted activity while adhering to Lipinski’s Rule of Five .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding affinity predictions and experimental bioactivity data for this compound?
Address discrepancies using a multi-tiered approach:
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify false-positive docking poses .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic/electrostatic interactions.
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure actual binding constants.
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for pre-clinical testing?
- Solubility enhancement : Introduce polar groups (e.g., -OH, -NH) or formulate as nanoparticles.
- Metabolic stability : Replace metabolically labile moieties (e.g., methyl groups) with deuterated analogs or fluorine atoms .
- ADMET profiling : Use in silico tools like SwissADME to predict absorption, CYP450 inhibition, and blood-brain barrier permeability.
Q. How can crystallographic data resolve ambiguities in the conformational flexibility of this compound?
- High-resolution SCXRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π, π–π stacking) influencing conformation .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of crystal twinning .
Q. What computational methods are effective for designing this compound analogs with improved target selectivity?
- Docking studies : Use AutoDock Vina or Glide to screen analogs against target receptors (e.g., Polo-like kinase 1) and off-targets .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the indole-3-carbonitrile group) using tools like Phase.
- Machine learning : Train classifiers on bioactivity datasets to prioritize synthetically accessible derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
